

An In-Depth Technical Guide to 4-Fluoro-3-nitrophenol

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenol

Cat. No.: B1340275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Fluoro-3-nitrophenol**, a key intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Properties

4-Fluoro-3-nitrophenol is a substituted aromatic compound with the molecular formula $C_6H_4FNO_3$.^[1] Its chemical structure, featuring a fluorine atom and a nitro group on a phenol ring, imparts unique reactivity, making it a versatile building block in organic synthesis.

Physical and Chemical Data

A summary of the key physical and chemical properties of **4-Fluoro-3-nitrophenol** is presented in the table below for easy reference.

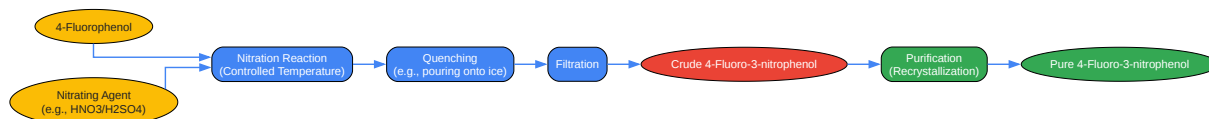
Property	Value	Source
Molecular Weight	157.10 g/mol	[1]
Appearance	Pale-yellow to yellow-brown crystalline solid	
Melting Point	93-95 °C	
Boiling Point	Decomposes on distillation at atmospheric pressure	[2]
Solubility	Soluble in hot dilute acids and strong bases; insoluble in petroleum ether. Soluble in organic solvents like chloroform, benzene, ether, and dichloromethane.	[2][3]
CAS Number	2105-96-6	[1]
InChIKey	JSRMPTJZAJUPGZ-UHFFFAOYSA-N	[1]

Synthesis and Purification

Synthesis of 4-Fluoro-3-nitrophenol

While a specific, detailed laboratory protocol for the synthesis of **4-Fluoro-3-nitrophenol** is not readily available in the provided search results, a general approach involves the nitration of 4-fluorophenol. A similar, well-documented procedure is the nitration of m-fluorophenol to produce the isomeric 3-fluoro-4-nitrophenol. This process typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures.

A general synthetic workflow for the nitration of a fluorophenol is outlined below. Note: This is a generalized representation and specific reaction conditions for the synthesis of **4-Fluoro-3-nitrophenol** would require optimization.



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Generalized workflow for the synthesis of **4-Fluoro-3-nitrophenol**.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4][5] The choice of solvent is critical for successful purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain either insoluble at high temperatures or soluble at low temperatures.[6] For **4-Fluoro-3-nitrophenol**, a common purification method involves recrystallization from a suitable solvent system, which may include aqueous solutions or mixed organic solvents. A general procedure for recrystallization is as follows:

- **Dissolution:** Dissolve the crude **4-Fluoro-3-nitrophenol** in a minimum amount of a suitable hot solvent.
- **Hot Filtration (if necessary):** If insoluble impurities are present, filter the hot solution.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- **Drying:** Dry the purified crystals, for example, in a vacuum oven.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of **4-Fluoro-3-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **4-Fluoro-3-nitrophenol** was not found in the search results, a predicted ^1H NMR spectrum would be expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. Similarly, the ^{13}C NMR spectrum would display unique signals for each carbon atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **4-Fluoro-3-nitrophenol** would exhibit characteristic absorption bands corresponding to its functional groups. Expected vibrational frequencies include:

- O-H stretch: A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ for the phenolic hydroxyl group.
- C-H stretch (aromatic): Peaks around $3000\text{--}3100\text{ cm}^{-1}$.
- N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around $1500\text{--}1560\text{ cm}^{-1}$ and $1335\text{--}1385\text{ cm}^{-1}$, respectively.
- C-F stretch: A strong absorption band in the region of $1000\text{--}1400\text{ cm}^{-1}$.
- C=C stretch (aromatic): Peaks in the $1400\text{--}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **4-Fluoro-3-nitrophenol** would be expected to show a molecular ion peak (M^+) corresponding to its molecular weight (157.10 g/mol). The fragmentation pattern would likely involve the loss of the nitro group (NO_2) and other characteristic fragments.

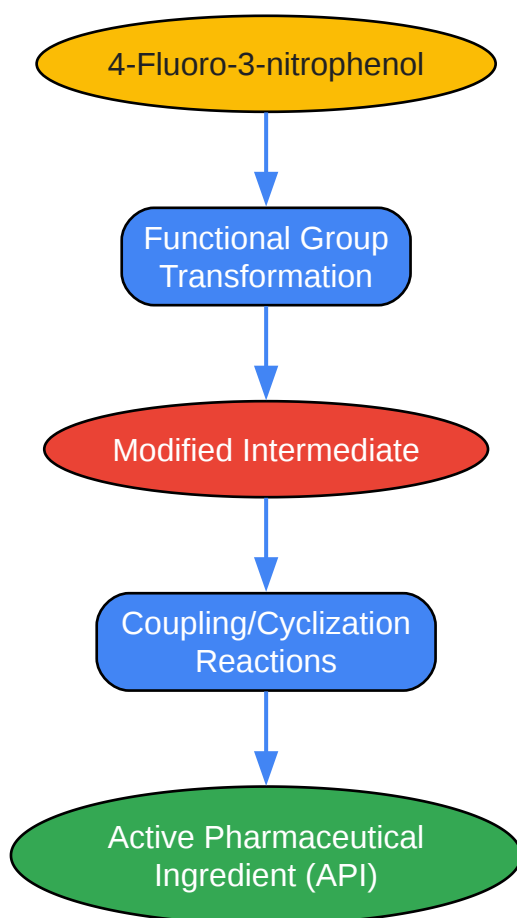
Applications in Drug Development and Research

4-Fluoro-3-nitrophenol is a valuable intermediate in the synthesis of various biologically active molecules. Its functional groups allow for a range of chemical modifications, making it a versatile scaffold for building more complex structures.

Role as a Synthetic Intermediate

This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. For example, the related compound 3-fluoro-4-nitrophenol is a precursor in the synthesis of the antiangiogenic drug regorafenib.[7] **4-Fluoro-3-nitrophenol** can be similarly employed in the development of novel therapeutic agents.

The general utility of fluorinated nitrophenols in medicinal chemistry is illustrated in the following logical diagram:



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Role of **4-Fluoro-3-nitrophenol** in API synthesis.

Biological Activity and Enzyme Inhibition

Phenolic compounds, including nitrophenols, are known to exhibit a range of biological activities, including enzyme inhibition.[8][9] For instance, p-nitrophenol has been shown to inhibit enzymes such as p-nitrophenol hydroxylase (a cytochrome P450 enzyme) and ascorbate oxidase.[10][11] The inhibitory potential of these compounds often arises from the interaction of the phenolic hydroxyl group and other substituents with the active site of the enzyme.[9] While specific studies on the enzyme inhibitory activity of **4-Fluoro-3-nitrophenol** were not identified, its structural similarity to other known enzyme inhibitors suggests it could be a target for further investigation in drug discovery programs.

Safety and Handling

4-Fluoro-3-nitrophenol is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of the chemical properties and potential applications of **4-Fluoro-3-nitrophenol**. Further research is warranted to fully elucidate its synthetic protocols, spectroscopic characteristics, and biological activities to support its continued use in scientific and drug development endeavors.

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